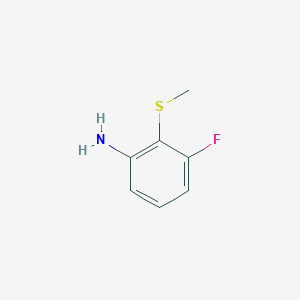

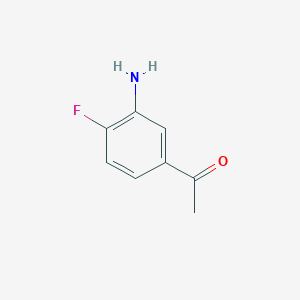

3'-Amino-4'-fluoroacetofenona

Descripción general

Descripción

3'-Amino-4'-fluoroacetophenone is a chemical compound that is part of the aminoacetophenone family. These compounds are known for their potential applications in various fields, including medicinal chemistry, due to their structural properties that allow them to serve as precursors for the synthesis of more complex molecules. The presence of a fluorine atom in the molecule can significantly alter its chemical and physical properties, potentially leading to enhanced biological activity or altered metabolic stability .

Synthesis Analysis

The synthesis of fluorinated amino-substituted acetophenones, such as 3'-Amino-4'-fluoroacetophenone, can be achieved through a metal-free approach that involves the conversion of a trimethylsilylarylacetylene derivative into the desired acetophenone using p-toluenesulfonic acid (p-TSA). This method is advantageous due to its mild reaction conditions and the use of readily available starting materials. The resulting aminoacetophenones can then be used as versatile precursors for the synthesis of polyfluorinated azaheterocycles, which have potential anticarcinogenic properties .

Molecular Structure Analysis

The molecular structure of 3'-Amino-4'-fluoroacetophenone includes an amino group and a fluorine atom attached to a phenyl ring, which is further connected to an acetophenone moiety. The presence of the fluorine atom is particularly significant as it can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The amino group also plays a crucial role in the molecule's ability to participate in various chemical reactions and form bonds with other atoms or groups .

Chemical Reactions Analysis

Aminoacetophenones, including 3'-Amino-4'-fluoroacetophenone, can undergo various chemical reactions that are essential for their transformation into more complex structures. For instance, they can be used in the synthesis of benzoazaheterocycles through further functionalization. The amino group can participate in C-H/N-H coupling reactions, which are important for the formation of new carbon-nitrogen bonds, as seen in the synthesis of isatins from 2'-aminoacetophenones . Additionally, the fluorine atom can influence the reactivity of the molecule, making it a valuable substituent in the design of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Amino-4'-fluoroacetophenone are influenced by its molecular structure. The presence of the fluorine atom can affect the compound's lipophilicity, boiling point, and stability. The amino group contributes to the molecule's basicity and its ability to form hydrogen bonds, which can be important for its solubility and interaction with biological molecules. These properties are crucial when considering the compound's potential applications in drug design and synthesis, as they will determine its behavior in various environments and its suitability for further chemical transformations .

Aplicaciones Científicas De Investigación

Química Orgánica Educativa

La 3'-Amino-4'-fluoroacetofenona se puede utilizar en entornos educativos para enseñar conceptos de química orgánica . Por ejemplo, se puede utilizar en experimentos para demostrar la reacción de α-bromación de compuestos carbonílicos . Esto ayuda a los estudiantes a comprender los principios de las reacciones orgánicas y fomenta su alfabetización científica, capacidad de investigación y conciencia de la innovación .

Productos Farmacéuticos

Este compuesto tiene aplicaciones potenciales en la industria farmacéutica. Se puede utilizar en la síntesis de varios medicamentos debido a sus propiedades químicas únicas. Por ejemplo, se puede utilizar en la producción de antidepresivos, supresores del apetito y tratamientos para la fatiga crónica .

Ciencias de los Materiales

En ciencias de los materiales, la this compound se puede utilizar debido a sus propiedades físicas y químicas únicas. Sin embargo, las aplicaciones específicas en este campo no se detallan en las fuentes.

Ciencias Ambientales

El compuesto también tiene aplicaciones potenciales en ciencias ambientales. Si bien las aplicaciones específicas no se detallan en las fuentes, es posible que se pueda utilizar en el monitoreo o remediación ambiental debido a su reactividad con ciertas sustancias.

Síntesis de Productos Naturales

La this compound se puede utilizar en la síntesis de varios productos naturales . Su estructura química única la convierte en un precursor útil en reacciones orgánicas .

Producción de Pesticidas

Este compuesto también puede encontrar aplicaciones en la producción de pesticidas . Los productos α-bromados derivados de la bromoacetofenona, que se pueden sintetizar utilizando this compound, son intermediarios significativos en la producción de diversos productos químicos, incluidos los pesticidas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

- Kornblum Oxidation Approach : In this method, 3’-Amino-4’-fluoroacetophenone undergoes Kornblum oxidation. The reaction involves iodine and dimethylsulfoxide (DMSO) and proceeds through the formation of arylglyoxal as a key intermediate .

- C–H Functionalization : Another approach involves C–H functionalization, where the reaction requires either a metal or metal-free catalyst. It generates radical intermediates in most cases .

- 3’-Amino-4’-fluoroacetophenone participates in various reactions, including α-alkylation, arylation, halogenation, and amination. These reactions contribute to the synthesis of natural products and pharmaceuticals .

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

1-(3-amino-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKSDHOQKVTGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442339 | |

| Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2002-82-6 | |

| Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Amino-4'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

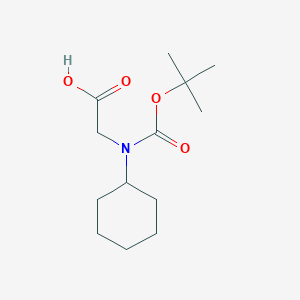

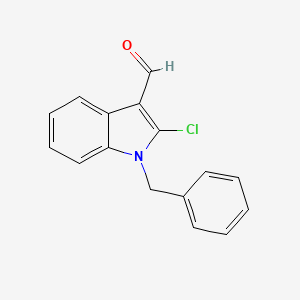

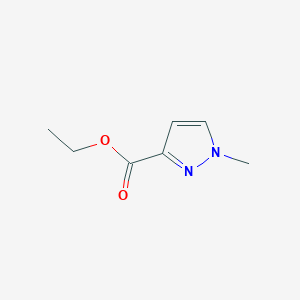

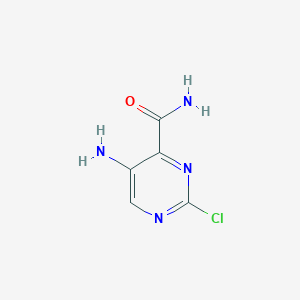

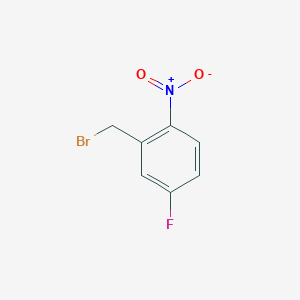

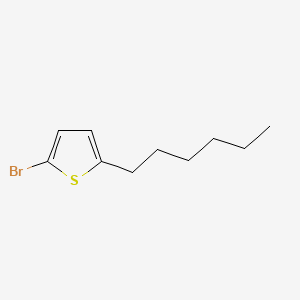

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

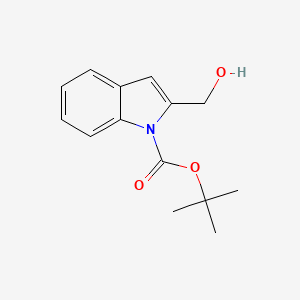

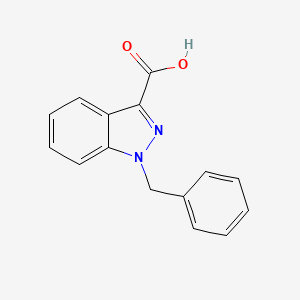

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)